molecular formula C22H21FO2 B5754175 2-(4-fluorophenoxy)-1,1-bis(4-methylphenyl)ethanol

2-(4-fluorophenoxy)-1,1-bis(4-methylphenyl)ethanol

Cat. No. B5754175
M. Wt: 336.4 g/mol
InChI Key: VINVLOVDFSCJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-1,1-bis(4-methylphenyl)ethanol, also known as Bisphenol AF (BPAF), is a synthetic organic compound used in the production of various products, including polymers, epoxy resins, and thermal paper. BPAF has gained significant attention due to its potential health hazards and environmental impacts.

Mechanism of Action

BPAF acts as an estrogen receptor agonist, binding to the estrogen receptor and activating its signaling pathways. This results in the activation of downstream genes and cellular processes, leading to the observed physiological effects.
Biochemical and Physiological Effects
BPAF has been shown to have a variety of biochemical and physiological effects, including:
- Endocrine disruption: BPAF has been found to disrupt the endocrine system, leading to adverse effects on reproductive health.
- Developmental toxicity: BPAF exposure during pregnancy has been shown to cause developmental toxicity in offspring, including reduced birth weight and altered organ development.
- Neurotoxicity: BPAF exposure has been associated with neurotoxicity, including impaired learning and memory.
- Carcinogenicity: BPAF has been shown to have carcinogenic potential, with studies linking it to breast cancer and other cancers.

Advantages and Limitations for Lab Experiments

BPAF has several advantages for lab experiments, including its high purity and stability. However, its potential health hazards and environmental impacts make it a challenging compound to work with, requiring strict safety protocols and disposal procedures.

Future Directions

There are several future directions for the study of BPAF, including:
- Further investigation of its endocrine-disrupting effects and potential impacts on reproductive health.
- Study of its neurotoxic effects and potential links to neurological disorders.
- Investigation of its potential carcinogenicity and links to various types of cancer.
- Development of safer alternatives to BPAF in the production of various products.

Synthesis Methods

BPAF is synthesized by the reaction between 4-fluorophenol and 4-methylphenyl magnesium bromide, followed by the condensation reaction with 2-chloroethanol. This reaction results in the formation of BPAF, which is then purified through recrystallization.

Scientific Research Applications

BPAF has been widely studied for its potential health hazards and environmental impacts. It has been found to have estrogenic activity, which can lead to endocrine disruption and adverse effects on reproductive health. BPAF has also been shown to have developmental toxicity, neurotoxicity, and carcinogenicity.

properties

IUPAC Name

2-(4-fluorophenoxy)-1,1-bis(4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FO2/c1-16-3-7-18(8-4-16)22(24,19-9-5-17(2)6-10-19)15-25-21-13-11-20(23)12-14-21/h3-14,24H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINVLOVDFSCJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(COC2=CC=C(C=C2)F)(C3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1,1-bis(4-methylphenyl)ethanol

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